N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide: Structural Analysis and Synthetic Utility
N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide: Structural Analysis and Synthetic Utility
Executive Summary
N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide (CAS: 92914-72-2) is a specialized heterocyclic building block characterized by the convergence of a 2-pyridone core and a reactive amidoxime functional group at the C3 position.[1] Often referred to as 2-oxo-3-amidoximepyridine , this compound serves as a critical intermediate in the synthesis of bioactive 1,2,4-oxadiazoles and acts as a bidentate ligand in coordination chemistry. Its structural uniqueness lies in the interplay between the lactam-lactim tautomerism of the pyridine ring and the E/Z isomerism of the amidoxime moiety, which dictates its reactivity profile in drug discovery campaigns targeting kinase inhibitors and antimicrobial agents.
Chemical Identity & Structural Analysis[2][3][4][5][6]
Nomenclature and Identifiers[4]
-
IUPAC Name:
-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide[1][2] -
CAS Registry Number: 92914-72-2[1]
-
Molecular Formula:
-
Molecular Weight: 153.14 g/mol
-
SMILES: C1=CC(=C(N1)O)C(=NO)N (Lactim form) | C1=CC(=O)NC1=C(N)NO (Lactam form)
Structural Dynamics: Tautomerism and Geometry
The molecule exhibits two primary layers of structural isomerism that are critical for its identification and reactivity.
A. Lactam-Lactim Tautomerism
In the solid state and polar solvents, the 2-oxo (lactam) tautomer is thermodynamically favored over the 2-hydroxy (lactim) form. This preference is driven by the strong dimerization potential of the lactam motif (
B. Amidoxime E/Z Isomerism
The amidoxime group (
-
Z-Isomer (Preferred): The Z-configuration is stabilized by an intramolecular hydrogen bond between the oxime hydroxyl proton and the amine nitrogen lone pair, or more significantly in this specific scaffold, between the amidoxime amino group and the adjacent C2-carbonyl oxygen. This "molecular lock" enhances stability but may require thermal activation to disrupt during cyclization reactions.
Figure 1: Tautomeric equilibrium and structural stabilization of the 2-pyridone core.
Physicochemical Properties[2][3][5][6][8]
| Property | Value / Description | Significance |
| Physical State | White to off-white crystalline solid | High lattice energy due to extensive H-bonding network. |
| Melting Point | > 230 °C (Decomposes) | Typical for pyridone-amidoximes; indicates thermal stability up to cyclization threshold. |
| Solubility | DMSO, DMF (High); Water (Moderate); DCM (Low) | Polar solvents required for reaction; poor solubility in non-polar organics complicates workup. |
| pKa (Acidic) | ~8.5 (Oxime OH), ~11.0 (Amide NH) | The oxime proton is the first ionization site, crucial for base-catalyzed alkylations. |
| LogP (Predicted) | -0.8 to -0.2 | Hydrophilic nature suggests good aqueous solubility for biological assays but low membrane permeability without modification. |
Synthesis & Fabrication
The synthesis of N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide is a two-step convergent protocol starting from accessible acyclic precursors.
Step 1: Construction of the Pyridone Core
The precursor, 2-oxo-1,2-dihydropyridine-3-carbonitrile , is synthesized via a Guareschi-Thorpe condensation or similar cyclization involving cyanoacetamide and a 1,3-electrophile (e.g., 1,3-dicarbonyls or enamino ketones).
Step 2: Amidoxime Formation
The nitrile group at C3 is converted to the amidoxime by nucleophilic attack of hydroxylamine. This reaction is chemoselective; the lactam carbonyl is generally inert to hydroxylamine under these conditions.
Experimental Protocol (Standardized)
-
Reagents: 2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq), Hydroxylamine hydrochloride (
, 3.0 eq), Sodium Carbonate ( , 1.5 eq). -
Solvent System: Ethanol/Water (2:1 v/v). Water is essential to solubilize the inorganic base.
-
Procedure:
-
Dissolve hydroxylamine HCl and
in water. -
Add the nitrile precursor suspended in ethanol.[3]
-
Reflux at 80°C for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM).
-
Workup: Cool the mixture to 0°C. The product often precipitates directly. Filter, wash with cold water (to remove salts), and dry under vacuum.
-
Purification: Recrystallization from Ethanol/DMF if necessary.
-
Figure 2: Synthetic pathway from acyclic precursors to the target amidoxime.
Reactivity & Applications
Pharmacophore Generation: 1,2,4-Oxadiazoles
The primary utility of this compound is as a precursor to 3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazoles .
-
Mechanism: Reaction with carboxylic acids (or acid chlorides) followed by thermal dehydration (TDO reaction).
-
Significance: This scaffold is a bioisostere for esters/amides and is found in various G-protein coupled receptor (GPCR) agonists.
Coordination Chemistry
The N'-hydroxy and 2-oxo motifs create a versatile chelating environment.
-
Bidentate Mode: Coordination via the amidoxime oxygen and nitrogen.
-
Tridentate Potential: If the 2-oxo oxygen participates, it can form stable complexes with transition metals (
, ), relevant for metalloenzyme inhibition studies.
Biological Relevance[3][9][10][11]
-
Kinase Inhibition: The 2-pyridone core mimics the hydrogen-bonding pattern of ATP's adenine ring, allowing it to dock into the hinge region of kinases.
-
Prodrug Strategy: Amidoximes can be reduced in vivo to amidines, serving as orally bioavailable prodrugs for highly basic amidine drugs (e.g., thrombin inhibitors).
Figure 3: Divergent reactivity profile of the amidoxime scaffold.
References
-
Leyan Reagents. (2024). Product Analysis: (Z)-N'-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide (CAS 92914-72-2).[1] Link
-
Moshkin, V. S., et al. (2006).[4] "Reactions of 3-(Polyfluoroacyl)chromones with Hydroxylamine." Tetrahedron Letters, 47(48), 8543-8546.[4] (Contextual synthesis of heterocyclic amidoximes).
-
El-Gaby, M. S. A., et al. (2023). "Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives." MDPI Molecules. (Precursor synthesis).[5] Link
-
Kukushkin, V. Y., & Pombeiro, A. J. (2005). "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Inorganica Chimica Acta. (Mechanistic insights on nitrile activation).
-
PubChem. (2024).[6] Compound Summary: N'-hydroxypyridine-3-carboximidamide (Analogous Structure). National Library of Medicine. Link
Sources
- 1. (Z)-N'-羟基-2-氧代-1,2-二氢吡啶-3-甲脒 | (Z)-N'-hydroxy-2-oxo-1,2-dihydropyr | 92914-72-2 - 乐研试剂 [leyan.com]
- 2. molcore.com [molcore.com]
- 3. asianpubs.org [asianpubs.org]
- 4. scite.ai [scite.ai]
- 5. sciforum.net [sciforum.net]
- 6. N-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-pyridine-carboximidamide | C14H22N4O2 | CID 54093434 - PubChem [pubchem.ncbi.nlm.nih.gov]
